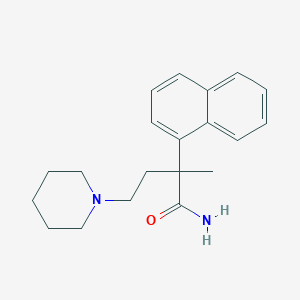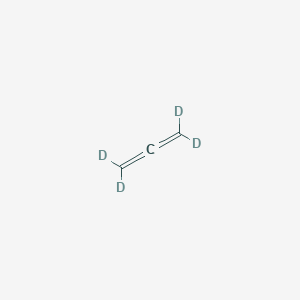
1,1,3,3-Tetradeuteriopropa-1,2-diene
描述
1,1,3,3-Tetradeuteriopropa-1,2-diene, also known as Propadiene-d4 or Allene-d4, is a deuterated analog of propadiene. It is a compound where hydrogen atoms are replaced by deuterium, an isotope of hydrogen. This compound is of interest due to its unique properties and applications in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetradeuteriopropa-1,2-diene can be synthesized through the deuteration of propadiene. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of deuterium gas in a controlled environment to ensure the complete replacement of hydrogen atoms with deuterium. The process requires precise control of temperature and pressure to achieve high isotopic purity .
化学反应分析
Types of Reactions
1,1,3,3-Tetradeuteriopropa-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated oxides.
Reduction: Reduction reactions can convert it into deuterated alkanes.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like HBr for addition reactions, and deuterium gas for reduction reactions. The conditions vary depending on the desired reaction, with temperature and pressure being critical factors .
Major Products
The major products formed from these reactions are deuterated analogs of the corresponding hydrogenated compounds. For example, oxidation of this compound can yield deuterated oxides .
科学研究应用
1,1,3,3-Tetradeuteriopropa-1,2-diene has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of deuterium-labeled compounds.
Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.
Medicine: Investigated for its potential in drug development and pharmacokinetics.
Industry: Utilized in the production of deuterated materials for various industrial applications
作用机制
The mechanism by which 1,1,3,3-Tetradeuteriopropa-1,2-diene exerts its effects involves the interaction of deuterium atoms with molecular targets. Deuterium’s unique properties, such as its higher mass compared to hydrogen, influence reaction rates and pathways. This can lead to different kinetic and thermodynamic outcomes compared to non-deuterated compounds .
相似化合物的比较
Similar Compounds
Propadiene: The non-deuterated analog of 1,1,3,3-Tetradeuteriopropa-1,2-diene.
Propene-d6: Another deuterated compound with similar applications.
Propionic acid-d6: Used in similar research contexts.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Its isotopic purity and mass shift make it particularly valuable in scientific research .
属性
IUPAC Name |
1,1,3,3-tetradeuteriopropa-1,2-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYABWNGZIDDRAK-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C=C([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574139 | |
| Record name | (~2~H_4_)Propadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482-85-5 | |
| Record name | 1,2-Propadiene-1,1,3,3-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_4_)Propadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1482-85-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


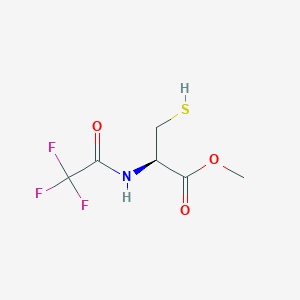



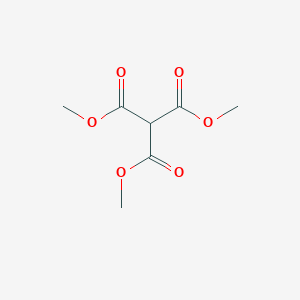
![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)
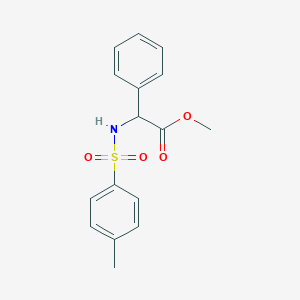
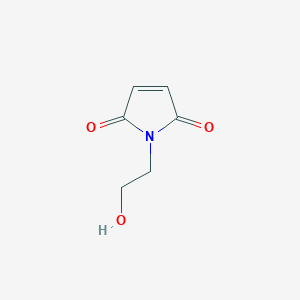

![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium](/img/structure/B73984.png)



